molecular formula C22H18N2O4S B2417013 (E)-4-(2-cyano-2-(4-(3-methoxyphenyl)thiazol-2-yl)vinyl)-2-methoxyphenyl acetate CAS No. 683250-29-5

(E)-4-(2-cyano-2-(4-(3-methoxyphenyl)thiazol-2-yl)vinyl)-2-methoxyphenyl acetate

Cat. No. B2417013
CAS RN: 683250-29-5
M. Wt: 406.46
InChI Key: MTSTYHBQCIBNMP-RQZCQDPDSA-N
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Description

(E)-4-(2-cyano-2-(4-(3-methoxyphenyl)thiazol-2-yl)vinyl)-2-methoxyphenyl acetate is a chemical compound that has gained attention in the scientific community due to its potential applications in research. It is a thiazole-based compound that has been synthesized and studied for its biochemical and physiological effects. The purpose of

Scientific Research Applications

Excited-State Properties and Charge Transfer Processes

  • Excited-State Properties and Photoinduced Charge Transfer : The research by Niedzwiedzki et al. (2020) focused on the excited-state properties of metal-free custom-made dyes and Ruthenium-based dyes. They studied the singlet excited state lifetimes of these dyes and investigated photoexcited processes such as electron injection and charge recombination in dye-TiO2 systems. The study revealed the dynamics of these processes, which are crucial for applications in photoanodes and solar cells (Niedzwiedzki, Kandregula, Sivanadanam, & Ramanujam, 2020).

Synthesis and Structural Characterization

  • Formation of Pyrazoles from Precursors : Mahesha et al. (2021) described the formation of 4,5-dihydropyrazole-1-arbothioamide and 4,5-dihydro-1-(thiazol-2-yl)pyrazoles through a cyclocondensation reaction. This study is significant for understanding the structural aspects and synthesis routes of compounds related to (E)-4-(2-cyano-2-(4-(3-methoxyphenyl)thiazol-2-yl)vinyl)-2-methoxyphenyl acetate (Mahesha, Yathirajan, Banu, Kalluraya, Rathore, & Glidewell, 2021).

Copolymer Synthesis and Characterization

Multi-Stimuli Responsive Compounds

  • Novel Half-Cut Cruciform for Security Ink : Lu and Xia (2016) developed a novel V-shaped molecule and its line-shaped isomer, demonstrating multi-stimuli responsiveness. This compound shows potential for use as a security ink, indicating an application of the compound in security and encryption technologies (Lu & Xia, 2016).

Photovoltaic Performance of Organic Chromophores

  • Synthesis and Performance of D-π-A-π-A Architectured Organic Chromophores : The work of Naik et al. (2017) in designing and synthesizing D-π-A-π-A architectured organic chromophores derived from carbazole units is relevant. This research is important for applications in dye-sensitized solar cells (DSSCs) and understanding the photovoltaic performance of these compounds (Naik, Elmorsy, Su, Babu, El-Shafei, & Adhikari, 2017).

Polymerization Studies

  • Cationic Polymerization of N-Vinylcarbazole : The research by Li, Padías, and Hall (1992) on the initiation of the cationic polymerization of N-vinylcarbazole provides insights into polymer science. This research is significant for understanding the kinetics and molecular weight distribution in polymerization processes related to the compound (Li, Padías, & Hall, 1992).

Functional Modification of Hydrogels

  • Modification of Poly Vinyl Alcohol/Acrylic Acid Hydrogels : Aly and El-Mohdy (2015) explored the radiation-induced modification of hydrogels through condensation reaction with various amines. This study is crucial for applications in medical fields, especially for its antibacterial and antifungal properties (Aly & El-Mohdy, 2015).

properties

IUPAC Name

[4-[(E)-2-cyano-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]ethenyl]-2-methoxyphenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O4S/c1-14(25)28-20-8-7-15(10-21(20)27-3)9-17(12-23)22-24-19(13-29-22)16-5-4-6-18(11-16)26-2/h4-11,13H,1-3H3/b17-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTSTYHBQCIBNMP-RQZCQDPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=C(C=C(C=C1)/C=C(\C#N)/C2=NC(=CS2)C3=CC(=CC=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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